molecular formula C19H22N4O3S B6905939 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B6905939
M. Wt: 386.5 g/mol
InChI Key: WGCOBANXBMUZMR-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound featuring a thiazolidine ring, a pyridine ring, and a pyrrolidine ring

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-19(15-4-9-18(20-14-15)22-10-1-2-11-22)21-16-5-7-17(8-6-16)23-12-3-13-27(23,25)26/h4-9,14H,1-3,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCOBANXBMUZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazolidine ring, followed by the introduction of the pyridine and pyrrolidine moieties. Key steps may include:

    Formation of Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of Pyridine Ring: This step often involves a nucleophilic substitution reaction where a halogenated pyridine derivative reacts with the thiazolidine intermediate.

    Addition of Pyrrolidine Ring: The final step may involve the coupling of the pyridine-thiazolidine intermediate with a pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of green solvents could be employed to enhance the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenated derivatives and strong bases or acids depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.

    Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.

    Pyrrolidine Derivatives: Compounds like proline, an amino acid.

Uniqueness

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

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